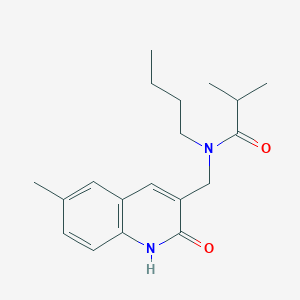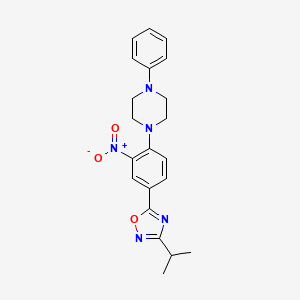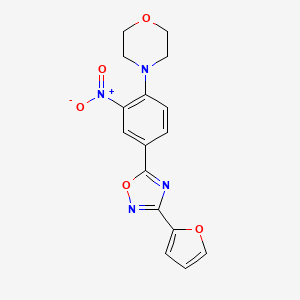
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Similar compounds have been shown to have neuroprotective effects , suggesting potential targets within the nervous system.
Biochemical Pathways
Similar compounds have been implicated in the modulation of oxidative stress pathways . These pathways play a key role in many biological processes, including cellular aging, inflammation, and the response to injury or disease.
Result of Action
Similar compounds have been shown to have neuroprotective effects , suggesting that this compound may also have the potential to protect neurons from damage or death.
Avantages Et Limitations Des Expériences En Laboratoire
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide has several advantages for lab experiments, including its high potency and selectivity for the ET-1 receptor, making it a useful tool for studying the role of the ET-1 pathway in disease. However, its short half-life and poor solubility can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide, including:
- Further investigation of its role in cancer therapy, including combination therapies with other drugs
- Development of more stable and soluble analogs for improved pharmacokinetics
- Investigation of its potential role in other diseases, such as diabetes and renal disease
- Development of novel drug delivery methods for improved efficacy and bioavailability.
Méthodes De Synthèse
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the stepwise addition of protected amino acids to a resin support, followed by deprotection and cleavage to release the peptide. The final product can be purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)isobutyramide has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to have beneficial effects in various cardiovascular diseases, including hypertension, pulmonary hypertension, and heart failure. This compound has also been investigated for its potential role in cancer therapy, as the ET-1 receptor is overexpressed in many types of cancer.
Propriétés
IUPAC Name |
N-butyl-2-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-5-6-9-21(19(23)13(2)3)12-16-11-15-10-14(4)7-8-17(15)20-18(16)22/h7-8,10-11,13H,5-6,9,12H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBKUENCSYFTIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide](/img/structure/B7693686.png)



![N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]-N-methylacetamide](/img/structure/B7693730.png)
